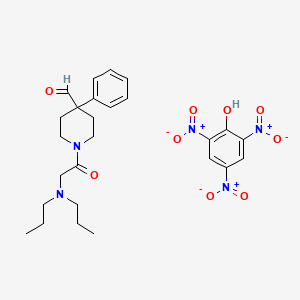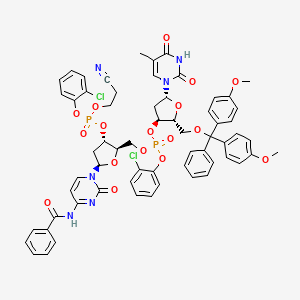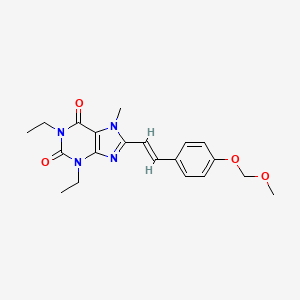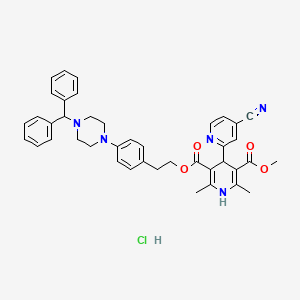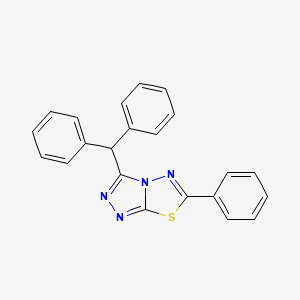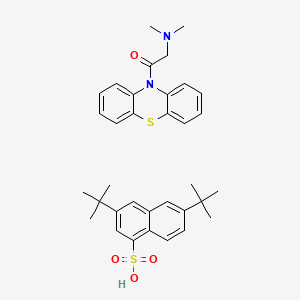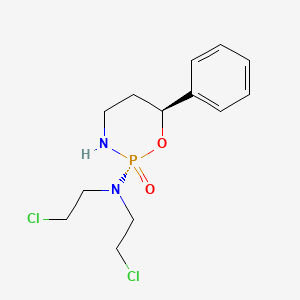
trans-6-Phenylcyclophosphamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-6-Phenylcyclophosphamide: is a derivative of cyclophosphamide, a well-known alkylating agent used in chemotherapy. This compound belongs to the oxazaphosphorine class of chemical compounds and is characterized by the presence of a phenyl group attached to the cyclophosphamide structure. Cyclophosphamide and its derivatives are widely studied for their anticancer properties and their ability to modulate the immune system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylcyclophosphamide typically involves the reaction of cyclophosphamide with a phenylating agent under controlled conditions. One common method is the reaction of cyclophosphamide with phenylmagnesium bromide (a Grignard reagent) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the trans isomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: trans-6-Phenylcyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclophosphamide oxides, while reduction can produce phenylcyclophosphamide alcohols .
科学研究应用
Chemistry: In chemistry, trans-6-Phenylcyclophosphamide is used as a model compound to study the reactivity and mechanisms of oxazaphosphorine derivatives. It serves as a reference for developing new synthetic methods and understanding the behavior of similar compounds .
Biology: In biological research, this compound is studied for its effects on cellular processes. It is used to investigate the mechanisms of DNA alkylation and the resulting cellular responses, including apoptosis and DNA repair .
Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Its ability to form DNA cross-links makes it a candidate for cancer therapy. Additionally, it is studied for its immunosuppressive properties, which could be useful in treating autoimmune diseases .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and chemical products. Its unique chemical properties make it valuable for various applications, including drug formulation and chemical synthesis .
作用机制
The mechanism of action of trans-6-Phenylcyclophosphamide involves its conversion to active metabolites in the body. The compound is metabolized by liver enzymes to form 4-hydroxycyclophosphamide, which is in equilibrium with aldophosphamide. Aldophosphamide is further converted to phosphoramide mustard, the active metabolite responsible for DNA alkylation. This alkylation leads to DNA cross-linking, preventing DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
相似化合物的比较
Cyclophosphamide: The parent compound, widely used in chemotherapy.
Ifosfamide: A structural isomer of cyclophosphamide with similar anticancer properties.
Trofosfamide: Another oxazaphosphorine derivative with distinct pharmacological properties.
Uniqueness: trans-6-Phenylcyclophosphamide is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other oxazaphosphorine derivatives .
属性
CAS 编号 |
136185-84-7 |
|---|---|
分子式 |
C13H19Cl2N2O2P |
分子量 |
337.18 g/mol |
IUPAC 名称 |
(2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1 |
InChI 键 |
YZQPJPPCVSPBSH-RBZFPXEDSA-N |
手性 SMILES |
C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl |
规范 SMILES |
C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


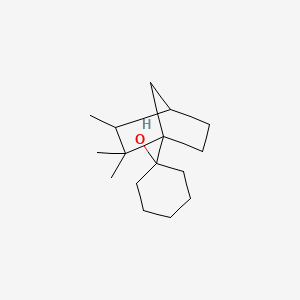
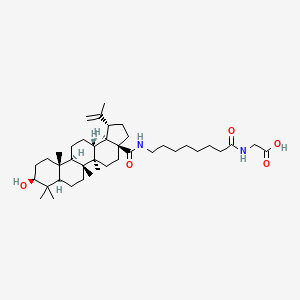
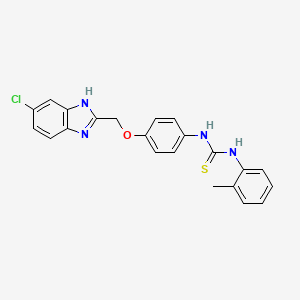
![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
